molecular formula C17H24O4 B1249180 Latrunculeic Acid

Latrunculeic Acid

Cat. No.: B1249180
M. Wt: 292.4 g/mol
InChI Key: OHWFPMKLBOHSHY-WKTSBRCASA-N
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Description

Latrunculeic acid (compound 6) is a bioactive secondary metabolite isolated from marine sponges of the genera Cacospongia mycofijiensis and Negombata magnifica. It belongs to the latrunculin chemotype, a class of macrocyclic polyketide derivatives renowned for their cytotoxic and actin-targeting properties . Structurally, this compound features a 16-membered macrocyclic lactone core with a conjugated diene system, a thiazolidinone moiety, and a unique carboxylic acid side chain, distinguishing it from other latrunculins . Its isolation and characterization were confirmed via LCMS, ¹H/¹³C NMR, and HRESITOFMS, with a molecular formula of C₂₂H₃₃NO₇SNa (m/z 478.1864 [M+Na]⁺) .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(2Z,6Z,8S)-3,8-dimethyl-10-[(2R)-6-oxo-2,3-dihydropyran-2-yl]deca-2,6-dienoic acid

InChI

InChI=1S/C17H24O4/c1-13(6-3-4-7-14(2)12-16(18)19)10-11-15-8-5-9-17(20)21-15/h3,5-6,9,12-13,15H,4,7-8,10-11H2,1-2H3,(H,18,19)/b6-3-,14-12-/t13-,15+/m1/s1

InChI Key

OHWFPMKLBOHSHY-WKTSBRCASA-N

Isomeric SMILES

C[C@@H](CC[C@@H]1CC=CC(=O)O1)/C=C\CC/C(=C\C(=O)O)/C

Canonical SMILES

CC(CCC1CC=CC(=O)O1)C=CCCC(=CC(=O)O)C

Synonyms

latrunculeic acid

Origin of Product

United States

Comparison with Similar Compounds

Latrunculeic acid shares structural and functional similarities with other latrunculin derivatives, though key variations influence their bioactivity and applications. Below is a detailed comparison:

Structural Comparison
Compound Core Structure Key Functional Groups Molecular Formula Source Sponge
This compound 16-membered macrocyclic lactone Thiazolidinone, carboxylic acid side chain C₂₂H₃₃NO₇S C. mycofijiensis, N. magnifica
15-Methoxylatrunculin B 14-membered macrocyclic lactone Methoxy group at C15, thiazole moiety C₂₃H₃₅NO₇S C. mycofijiensis
Latrunculin B 14-membered macrocyclic lactone Epoxide, hydroxyl groups C₂₀H₂₉NO₆S Latrunculia spp.
Latrunculol A 16-membered macrocyclic lactone Hydroxyl group, sulfonic acid substituent C₂₂H₃₃NO₇S N. magnifica

Key Structural Differences :

  • Macrocyclic Core : this compound and latrunculol A share a 16-membered ring, whereas latrunculin B and 15-methoxylatrunculin B have 14-membered cores.
  • Side Chains : this compound’s carboxylic acid group contrasts with latrunculin B’s epoxide and 15-methoxylatrunculin B’s methoxy group, impacting solubility and target binding .
  • Stereochemistry : Variations in stereocenters (e.g., C9 and C13 in latrunculol A) influence conformational stability and bioactivity .
Functional and Bioactive Comparison
Compound Cytotoxicity (IC₅₀) Actin Binding Affinity Antitumor Activity Antimicrobial Activity
This compound Moderate (~5 µM) High Breast cancer cell lines Not reported
15-Methoxylatrunculin B High (~1 µM) Moderate Leukemia, melanoma Antibacterial
Latrunculin B Very high (~0.1 µM) Very high Broad-spectrum Antifungal
Latrunculol A Low (>10 µM) Low Limited efficacy Anti-inflammatory

Mechanistic Insights :

  • This compound’s carboxylic acid enhances hydrogen bonding with actin’s subdomain 1, disrupting cytoskeletal dynamics but with lower potency than latrunculin B’s epoxide .
  • 15-Methoxylatrunculin B’s methoxy group improves membrane permeability, contributing to its superior cytotoxicity in leukemia models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculeic Acid
Reactant of Route 2
Latrunculeic Acid

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